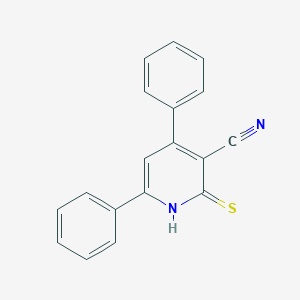

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-

Descripción

BenchChem offers high-quality 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,6-diphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVDXPQJLHLOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207059 | |

| Record name | 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58327-74-5 | |

| Record name | 1,2-Dihydro-4,6-diphenyl-2-thioxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58327-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile

Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics.[1] This guide provides an in-depth, field-proven protocol for the synthesis and comprehensive characterization of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, a highly functionalized pyridine derivative with significant potential as a scaffold in drug discovery. By leveraging a robust multi-component synthesis strategy, this document details the causal logic behind experimental choices, from reaction mechanism to purification. Furthermore, it establishes a self-validating analytical workflow employing orthogonal spectroscopic and chromatographic techniques to ensure unequivocal structural confirmation and purity assessment. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic intermediate for the generation of novel molecular entities.

Introduction: The Strategic Importance of the Pyridinecarbonitrile Scaffold

The pyridine ring is a "privileged" scaffold, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of pyridine-containing drugs for a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The strategic introduction of specific functional groups onto this core structure is a key tactic in modern drug design to modulate physicochemical properties and biological activity.

The Role of Cyano and Mercapto Functional Groups

The title compound, 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, is decorated with three key functionalities that enhance its utility:

-

Diphenyl Substitution (Positions 4 and 6): These bulky, lipophilic groups provide a rigid, three-dimensional architecture that can engage in hydrophobic and π-stacking interactions within protein binding pockets. Analogous 4,6-diaryl-nicotinonitriles have demonstrated potent anticancer activity.[2]

-

Cyano Group (Position 3): The nitrile moiety is a versatile functional group. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and metabolic stability make it a common feature in many marketed drugs. Furthermore, it can serve as a synthetic handle for transformation into other functional groups like amines or carboxylic acids.

-

Mercapto Group (Position 2): The thiol (-SH) group is a powerful nucleophile and a metal ligand. It can form disulfide bonds, a key interaction in many biological systems. In drug design, it can act as a covalent warhead for targeted enzyme inhibition or as a reactive site for bioconjugation and the development of prodrugs.

This unique combination of features makes 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile a highly attractive starting point for the synthesis of compound libraries aimed at diverse biological targets.

Synthesis Strategy: A Multi-Component Approach

To maximize efficiency and yield, a one-pot, multi-component reaction is the preferred method for constructing the pyridine ring system. This approach avoids the lengthy isolation and purification of intermediates, reducing solvent waste and saving considerable time. The chosen strategy is a variation of syntheses used for highly substituted pyridines, proceeding from readily available starting materials.[3]

Mechanistic Rationale

The synthesis involves the condensation of a chalcone (1,3-diphenyl-2-propen-1-one), malononitrile, and a sulfur source, catalyzed by a base.

-

Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to form the α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one.[4]

-

Michael Addition: Malononitrile, deprotonated by the base, acts as a nucleophile and adds to the β-carbon of the chalcone in a classic Michael addition.

-

Cyclization & Dehydrogenation: The intermediate then undergoes a series of base-catalyzed intramolecular cyclization and dehydrogenation (aromatization) steps to form the stable pyridine ring. The introduction of elemental sulfur in the reaction mixture facilitates the final aromatization and the formation of the 2-thiol functionality.

Detailed Experimental Protocol

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Malononitrile

-

Elemental Sulfur

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric Acid (for workup)

-

Ethyl Acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-diphenyl-2-propen-1-one (10.4 g, 50 mmol), malononitrile (3.3 g, 50 mmol), and elemental sulfur (1.6 g, 50 mmol) in absolute ethanol (100 mL).

-

Add piperidine (2.5 mL, ~25 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

-

After completion, allow the mixture to cool to room temperature. A precipitate will form.

-

Pour the cooled reaction mixture into 200 mL of ice-cold water.

-

Acidify the aqueous suspension with 2M HCl to pH ~5-6 to ensure complete precipitation of the product.

-

Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

-

Air-dry the crude product.

Synthesis and Purification Workflow

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iajpr.com [iajpr.com]

Navigating the Spectral Landscape: A Technical Guide to 1H and 13C NMR Data of Substituted Diphenylpyridinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for substituted diphenylpyridinecarbonitriles. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the structural nuances and electronic effects that govern the spectral characteristics of this important class of molecules. Understanding these NMR properties is pivotal for researchers in medicinal chemistry and materials science for structure elucidation, purity assessment, and for drawing structure-property relationships.

The Diphenylpyridinecarbonitrile Core: A Structural Overview

The diphenylpyridinecarbonitrile scaffold, characterized by a central pyridine ring bearing two phenyl substituents and a nitrile group, represents a privileged structure in medicinal chemistry and materials science. The relative positions of these groups and the nature of further substituents on the aromatic rings profoundly influence the molecule's electronic distribution and, consequently, its NMR signature. This guide will primarily focus on derivatives of 2,6-diphenylpyridine-4-carbonitrile and related isomers, as these are commonly encountered frameworks.

Foundational Principles of NMR Interpretation for Heteroaromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] In the context of substituted diphenylpyridinecarbonitriles, several key principles guide the interpretation of their ¹H and ¹³C NMR spectra:

-

Chemical Shift (δ): The location of a signal in the NMR spectrum is dictated by the electronic environment of the nucleus. Electronegative atoms and groups, such as the nitrogen in the pyridine ring and the cyano group, deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups will cause upfield shifts.

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and stereochemistry of the molecule. For aromatic systems, coupling between ortho, meta, and para protons are distinct.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.

The interplay of these parameters allows for the unambiguous assignment of signals to specific atoms within the molecular structure.

Deciphering the Spectra: A Case-Study Approach

To illustrate the impact of substitution on the NMR spectra of diphenylpyridinecarbonitriles, we will examine data for a series of representative compounds.

The Unsubstituted 2,6-Diphenylpyridine Core

Table 1: Representative ¹H and ¹³C NMR Data for 2,6-Diphenylpyridine [2]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H (meta) | 7.68 | - |

| Pyridine-H (para) | 7.80 | 136.7 |

| Phenyl-H (ortho) | 8.15 | - |

| Phenyl-H (meta, para) | 7.40 - 7.50 | 128.7, 128.9 |

| Pyridine-C (ortho) | - | 157.4 |

| Phenyl-C (ipso) | - | 139.4 |

Note: The presence of a nitrile group at the 4-position would lead to a downfield shift of the pyridine meta-protons and the ortho and para carbons of the pyridine ring.

Effect of Phenyl Ring Substitution

Substituents on the phenyl rings significantly modulate the electronic environment of the entire molecule, and these effects are readily observed in the NMR spectra.

The presence of methyl groups (an electron-donating group) on the para-position of the phenyl rings leads to a slight shielding of the aromatic protons and carbons compared to the unsubstituted analogue.

Table 2: ¹H and ¹³C NMR Data for 2,6-di-p-tolylpyridine [4]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H (para) | 7.69 (t, J = 7.8 Hz) | 135.8 |

| Pyridine-H (meta) | 7.56 (d, J = 7.8 Hz) | 117.0 |

| Phenyl-H (ortho to pyridine) | 7.97 (d, J = 8.0 Hz) | 128.4 |

| Phenyl-H (meta to pyridine) | 7.22 (d, J = 7.9 Hz) | 128.4 |

| Methyl-H | 2.35 (s) | 20.3 |

| Pyridine-C (ortho) | - | 155.7 |

| Phenyl-C (ipso) | - | 136.3 |

| Phenyl-C (para to pyridine) | - | 137.8 |

Introducing an electron-withdrawing chlorine atom results in a general downfield shift for the protons and carbons of the chlorophenyl ring.

Table 3: ¹H and ¹³C NMR Data for 2-(4-chlorophenyl)-6-(p-tolyl)pyridine [4]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H (para) | 7.71 (t, J = 7.8 Hz) | 136.5 |

| Pyridine-H (meta) | 7.59 (d, J = 7.8 Hz), 7.54 (d, J = 7.8 Hz) | 117.0, 117.6 |

| 4-chlorophenyl-H (ortho to pyridine) | 8.01 (d, J = 8.5 Hz) | 127.8 |

| 4-chlorophenyl-H (meta to pyridine) | 7.38 (d, J = 8.5 Hz) | 127.2 |

| p-tolyl-H (ortho to pyridine) | 7.95 (d, J = 8.1 Hz) | 128.4 |

| p-tolyl-H (meta to pyridine) | 7.22 (d, J = 8.2 Hz) | 128.4 |

| Methyl-H | 2.34 (s) | 20.3 |

| Pyridine-C (ortho to tolyl) | - | 156.0 |

| Pyridine-C (ortho to chlorophenyl) | - | 154.5 |

| 4-chlorophenyl-C (ipso) | - | 137.0 |

| 4-chlorophenyl-C (para to pyridine) | - | 134.0 |

| p-tolyl-C (ipso) | - | 138.1 |

| p-tolyl-C (para to pyridine) | - | 135.5 |

Influence of Substituents on the Pyridine Ring

The introduction of additional substituents on the pyridine ring, particularly those with strong electronic effects, can lead to complex and informative NMR spectra. For instance, in 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-(trimethylsilylethynyl)phenyl)pyridine-3,5-dicarbonitrile, the presence of two nitrile groups and bulky carbazolyl substituents significantly influences the chemical shifts.[5] The protons on the phenyl ring at the 4-position and the carbazole moieties exhibit distinct signals, allowing for detailed structural analysis.[5]

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following provides a generalized, yet detailed, methodology for obtaining ¹H and ¹³C NMR spectra of substituted diphenylpyridinecarbonitriles.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent can slightly influence chemical shifts.

-

Concentration: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to allow for faster repetition rates.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Pulse Angle: A 30° or 45° pulse is commonly used.

-

Spectral Width: Set a wide spectral width to cover all carbon environments (typically 0-200 ppm).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and accurately pick the peak positions for both ¹H and ¹³C spectra.

Figure 1: A generalized workflow for the acquisition and processing of NMR data for substituted diphenylpyridinecarbonitriles.

Advanced NMR Techniques for Structural Confirmation

For complex substitution patterns or in cases of signal overlap, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such instances, two-dimensional (2D) NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.

By combining these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation.

Figure 2: Relationship between different NMR experiments and the determination of molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of substituted diphenylpyridinecarbonitriles offer a rich source of information for chemists. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques, a detailed understanding of the molecular structure and the electronic influence of various substituents can be obtained. This guide provides a foundational framework for interpreting these complex spectra, empowering researchers to confidently characterize these important compounds in their drug discovery and materials science endeavors.

References

- Karthikeyan, P., Meena Rani, A., Saiganesh, R., Balasubramanian, K. K., & Kabilan, S. (2009). A facile one-pot synthesis of 2-aryl and 2,6-diarylpyridines. Tetrahedron, 65(4), 811-821.

- Supporting Information for "A general and practical method for the synthesis of 2,6-diarylpyridines from aryl ketones and ammonium acet

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.).

- BenchChem. (2025). Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview.

- Koval, D., Stakhira, P., Cherpak, V., Stromylo, E., Lytvyn, R., Volyniuk, D., ... & Grazulevicius, J. V. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1989-2000.

- Sadeek, S. A., El-Shwiniy, W. H., & Zordok, W. A. (2017). Spectroscopic, structural, thermal and antimicrobial studies of 4, 6-bis (4-chlorophenyl)-2-oxo-1, 2-dihydropyridine-3-carbonitrile with some transition metals. Journal of Molecular Structure, 1137, 629-640.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridines pre. Retrieved from [Link]

- van der Westhuizen, J. H., Roodt, A., & Venter, G. J. (2016). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-chlorophenyl) carbamothioyl] pyridine-2-carboxamide. Journal of Chemical Crystallography, 46(1), 24-31.

-

ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... Retrieved from [Link]

- Ivanov, I. G., & Stoyanov, N. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1147-1154.

-

PubChem. (n.d.). 2-Amino-4,6-diphenylpyridine-3-carbonitrile. Retrieved from [Link]

- Shukla, S., Verma, A. K., Bishnoi, A., Devi, P., & Rai, S. (2022). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl) quinoline. Indian Journal of Chemistry-Section A, 61A(11), 1185-1196.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783.

- Belyakov, S., Turovska, B., & Lukevics, E. (2019). 3, 4-Diaminopyridine-2, 5-dicarbonitrile. Molbank, 2019(2), M1063.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2015). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2, 5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl) pyridine-3-carbonitrile. Journal of Chemical Crystallography, 45(8-9), 405-411.

- Kawka, M., Czerwicka, M., & Konieczna, L. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl) acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 409-419.

- BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry and fragmentation pattern of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile

An In-Depth Technical Guide to the Mass Spectrometry and Predicted Fragmentation Pattern of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile

Introduction

2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile is a polysubstituted pyridine derivative. Compounds featuring the pyridine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The structural elucidation of such novel compounds is a cornerstone of drug development and chemical research. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a primary analytical technique for determining molecular weight and deducing the structure of unknown organic molecules by analyzing their fragmentation patterns.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed theoretical framework for understanding the mass spectrometric behavior of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. As experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles of its constituent functional groups—a stable pyridine core, phenyl substituents, a nitrile group, and a mercapto (thiol) moiety—to predict its fragmentation pathways. This predictive approach offers a robust starting point for the analysis and structural confirmation of this and related compounds.

Molecular Structure and Physicochemical Properties

The foundational step in predicting a fragmentation pattern is a thorough analysis of the molecule's structure.

-

Molecular Formula: C₁₈H₁₂N₂S

-

Molecular Weight (Monoisotopic): 288.07 g/mol

-

Core Structure: A highly substituted pyridine ring, which is an aromatic heterocycle. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak in the mass spectrum.[4][5]

-

Key Substituents and Their Influence:

-

4,6-Diphenyl Groups: These bulky, stable aromatic groups can be lost as phenyl radicals (•C₆H₅) or can influence the fragmentation of the main pyridine ring. The presence of a phenyl group often leads to a fragment at m/z 77 (C₆H₅⁺).[4]

-

2-Mercapto (-SH) Group: Thiols are known to be fragile under EI conditions and can readily lose a hydrogen radical (•H) or a sulfhydryl radical (•SH).[6][7] The presence of a sulfur atom will also produce a characteristic isotopic peak at M+2 with an abundance of approximately 4.4% relative to the molecular ion peak, corresponding to the ³⁴S isotope.

-

3-Pyridinecarbonitrile (-CN) Group: Aromatic nitriles typically exhibit a strong molecular ion peak. Common fragmentation pathways include the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[8][9]

-

Recommended Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, a standardized experimental approach is crucial. The following protocol outlines a self-validating system for acquiring the mass spectrum of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

-

Instrumentation and Calibration:

-

Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a system with a direct insertion probe.

-

If using GC-MS, select a non-polar capillary column (e.g., DB-5MS). Develop a temperature program that ensures the compound elutes as a sharp, symmetric peak without thermal degradation.

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-500) using a standard calibrant such as perfluorotributylamine (PFTBA).

-

-

Mass Spectrometer Operating Parameters (EI Mode):

-

Ionization Method: Electron Ionization (EI).[3]

-

Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns suitable for library matching and structural elucidation.[3]

-

Ion Source Temperature: 200-230 °C. This temperature should be high enough to maintain the sample in the gas phase but low enough to minimize thermal decomposition before ionization.[3]

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition and Analysis:

-

Acquire a full scan mass spectrum.

-

Identify the molecular ion peak (M⁺•) at m/z 288.

-

Verify the presence of the M+1 peak (due to ¹³C) and the M+2 peak (due to ³⁴S).

-

Analyze the major fragment ions and their relative abundances.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

-

Experimental Workflow Diagram

Caption: Experimental workflow for MS analysis.

Predicted Fragmentation Pathways

The fragmentation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile under electron ionization is expected to proceed through several competing pathways originating from the molecular ion (M⁺•, m/z 288). The stability of the pyridine ring suggests it will be retained in many of the primary fragment ions.[3]

Pathway I: Cleavage of the Mercapto Group

The C-S bond is relatively weak, making cleavages involving the mercapto group highly probable.

-

Loss of a Sulfhydryl Radical (•SH): This is a common fragmentation for thiols.[6] The loss of a 33 Da radical would lead to a fragment ion at m/z 255 . This resulting cation is stabilized by the aromatic system.

-

Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom from the -SH group would produce a fragment at m/z 287 . This is often followed by subsequent fragmentation.

Pathway II: Cleavage of the Nitrile Group

The nitrile substituent provides another set of characteristic fragmentation routes.

-

Loss of Hydrogen Cyanide (HCN): The elimination of a neutral HCN molecule (27 Da) is a well-documented fragmentation for aromatic nitriles and pyridines.[8][9] This would result in a significant ion at m/z 261 .

-

Loss of a Cyano Radical (•CN): Less common for aromatic nitriles but still possible is the loss of a •CN radical (26 Da), yielding an ion at m/z 262 .[8]

Pathway III: Cleavage of Phenyl Substituents

The diphenyl substituents can also participate in fragmentation.

-

Loss of a Phenyl Radical (•C₆H₅): Cleavage of a C-C bond between the pyridine ring and a phenyl group would result in the loss of a 77 Da phenyl radical. This would produce an ion at m/z 211 .

-

Formation of the Phenyl Cation: Direct fragmentation can also lead to the formation of the stable phenyl cation, which would be observed at m/z 77 . This is a very common fragment for phenyl-substituted compounds.[4]

Pathway IV: Ring Fragmentation

While the pyridine ring is stable, high-energy conditions can induce its cleavage. For pyridine itself, a primary fragmentation is the loss of HCN to form a C₄H₄⁺• ion.[9] For this complex molecule, ring fragmentation would likely occur after initial losses of substituents and would lead to a complex series of lower-mass ions.

Visualizing the Fragmentationdot

graph G { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Node Definitions M [label="C₁₈H₁₂N₂S⁺•\nm/z = 288\n(Molecular Ion)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; m287 [label="[M-H]⁺\nm/z = 287", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m255 [label="[M-SH]⁺\nm/z = 255", pos="3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m261 [label="[M-HCN]⁺•\nm/z = 261", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m211 [label="[M-C₆H₅]⁺\nm/z = 211", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m77 [label="C₆H₅⁺\nm/z = 77", pos="0,4!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions M -- m287 [label="- •H (1)"]; M -- m255 [label="- •SH (33)"]; M -- m261 [label="- HCN (27)"]; M -- m211 [label="- •C₆H₅ (77)"]; M -- m77 [label="Phenyl fragment"]; }

Sources

- 1. researchgate.net [researchgate.net]

- 2. iajpr.com [iajpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. research.unipd.it [research.unipd.it]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

FT-IR spectroscopic analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile functional groups

An In-Depth Technical Guide

Topic: FT-IR Spectroscopic Analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile Functional Groups

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. Pyridine derivatives are foundational in pharmaceutical development, and understanding their molecular structure is critical for synthesis confirmation, quality control, and further functionalization.[1] This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It elucidates the causal relationships between molecular structure and vibrational spectroscopy, offers a robust, self-validating experimental protocol, and provides a detailed interpretation of the characteristic spectral signatures for the nitrile, thiol, and aromatic functional groups inherent to the target molecule.

Introduction: The Role of Vibrational Spectroscopy in Structural Elucidation

The Power of FT-IR in Complex Molecule Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that serves as a molecular "fingerprint." By measuring the absorption of infrared radiation, we can identify the specific vibrational modes—stretching and bending—of the covalent bonds within a molecule.[1] For drug development professionals, FT-IR provides a rapid and reliable method to:

-

Confirm Synthesis: Verify the presence of key functional groups and the successful formation of the target compound.[1]

-

Assess Purity: Detect the presence of residual starting materials or by-products.[1]

-

Elucidate Structure: Provide critical evidence for the molecular architecture of novel chemical entities.[1]

Molecular Structure: 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile

The target molecule is a multi-functionalized pyridine derivative. A successful FT-IR analysis hinges on identifying the unique vibrational signatures of its constituent parts:

-

A Pyridine Core: A heterocyclic aromatic ring.

-

A Nitrile Group (-C≡N): A powerful and highly characteristic functional group.

-

A Mercapto (Thiol) Group (-SH): A less intense, but structurally significant, moiety.

-

Two Phenyl Substituents: Aromatic rings that contribute to the overall spectral complexity.

The logical relationship between the molecule's structure and the expected spectroscopic output is fundamental to our analysis.

Caption: Logical breakdown of the target molecule into functional groups and their corresponding FT-IR spectral regions.

Core Principles: Interpreting Vibrational Signatures

The FT-IR spectrum of this molecule is a composite of the absorptions from each functional group. Understanding their typical positions and intensities is paramount.

The Nitrile Moiety (-C≡N): A Strong, Unmistakable Signature

The carbon-nitrogen triple bond provides one of the most diagnostic peaks in infrared spectroscopy.[2][3]

-

Vibrational Mode: C≡N stretching.

-

Expected Frequency: For aromatic and conjugated nitriles, this vibration results in a sharp and intense absorption band typically in the range of 2240-2220 cm⁻¹.[4][5] The conjugation with the pyridine ring weakens the C≡N bond slightly, lowering its vibrational frequency compared to saturated nitriles.[5][6]

-

Significance: The presence of a strong, sharp peak in this region is primary evidence for the successful incorporation of the carbonitrile group. Few other functional groups absorb here, making its assignment highly reliable.[3]

The Thiol Group (-SH): A Subtle but Critical Peak

In contrast to the nitrile group, the thiol signature is often weak and can be easily missed if not specifically sought.

-

Vibrational Mode: S-H stretching.

-

Expected Frequency: This vibration typically appears as a weak absorption band near 2600-2550 cm⁻¹.[7][8] Its intensity is low due to the small change in dipole moment during the vibration.

-

Significance: While weak, its presence confirms the mercapto substituent. The absence of a very broad band in the 3600-3200 cm⁻¹ region would rule out significant oxidation to a sulfonic acid or the presence of hydroxyl impurities.[1]

The Aromatic Core: Phenyl and Pyridine Ring Vibrations

The two phenyl groups and the pyridine ring contribute to a complex but informative region of the spectrum.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings is observed at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10][11] This is a key feature that distinguishes aromatic C-H from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[9][12]

-

C=C and C=N Ring Stretching: The in-ring double bond stretching vibrations of both the phenyl and pyridine rings produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[9][11] One can expect characteristic absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[9]

-

C-H Out-of-Plane (OOP) Bending: In the "fingerprint" region, strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds.[9] The precise pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[9][12]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

A reliable spectrum is the product of a meticulous experimental technique. The following protocol is designed as a self-validating system to ensure data integrity.

Sample Preparation

For a solid sample like 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation and is highly reproducible.[4]

-

Material: Ensure the sample is dry and has been brought to ambient temperature.

-

Purity: Use a sample of the highest possible purity to avoid spectral contributions from solvents or reagents.

Instrumentation and Parameter Selection

-

Spectrometer: A standard Fourier Transform Infrared (FT-IR) Spectrometer.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory, typically with a diamond or germanium crystal.

-

Resolution: 4 cm⁻¹ is sufficient for most structural confirmation tasks.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Scans: Co-addition of 16 or 32 scans is recommended to achieve a good signal-to-noise ratio.

Step-by-Step Data Acquisition Protocol (ATR-FTIR)

This workflow ensures that the final spectrum is solely that of the sample, free from atmospheric or instrumental artifacts.

Caption: Standard Operating Procedure for ATR-FT-IR data acquisition and processing.

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its diagnostic checks.[4]

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with a volatile solvent like isopropanol, then allow it to dry completely.[4]

-

Initiate the background scan. The software will acquire a spectrum of the air and the ATR crystal, which will be automatically subtracted from the sample spectrum.[4] This step is critical to negate interference from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Initiate the sample scan.[4]

-

-

Data Processing:

-

The resulting spectrum should be processed using the spectrometer's software. This typically involves an automatic ATR correction and a baseline correction to ensure a flat spectrum.

-

Identify and label the key absorption peaks.

-

Data Analysis and Spectral Interpretation

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic peaks for the structural confirmation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyridine) | Medium to Weak | [9][11][12] |

| 2600 - 2550 | S-H Stretch | Thiol (Mercapto) | Weak | [7][8] |

| 2240 - 2220 | C≡N Stretch | Nitrile (conjugated) | Strong, Sharp | [2][4][5] |

| 1600 - 1585 | C=C / C=N Ring Stretch | Aromatic (Phenyl & Pyridine) | Medium to Strong | [9] |

| 1500 - 1400 | C=C / C=N Ring Stretch | Aromatic (Phenyl & Pyridine) | Medium to Strong | [9][11] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Phenyl & Pyridine) | Strong | [9][12] |

Integrated Analysis: Assembling the Full Picture

A definitive identification is not made from a single peak, but from the collective evidence. The analytical thought process should be:

-

Primary Confirmation: Locate the strong, sharp nitrile peak around 2230 cm⁻¹. Its presence is a strong indicator of the correct molecule.

-

Aromatic System Verification: Confirm the presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching bands between 1600-1400 cm⁻¹.

-

Thiol Group Search: Carefully examine the 2600-2550 cm⁻¹ region for the weak S-H stretch. Its low intensity may require zooming in on the y-axis.

-

Fingerprint Region: While complex, the pattern of strong bands below 900 cm⁻¹ provides a unique fingerprint for the molecule's specific substitution pattern and can be compared against a reference spectrum if available.

Potential Interferences and Considerations

-

Tautomerism: The molecule could potentially exist in equilibrium with its thione tautomer (pyridine-2(1H)-thione). This would lead to the disappearance of the weak S-H stretch and the appearance of a strong C=S absorption (typically 1200-1050 cm⁻¹) and an N-H stretch (broad, ~3400-3200 cm⁻¹). The FT-IR spectrum provides a powerful means to investigate which tautomer predominates in the solid state.

-

Hydrogen Bonding: The mercapto group can participate in hydrogen bonding, which may broaden the S-H peak and shift it to a slightly lower frequency.[13]

Conclusion

FT-IR spectroscopy provides a rapid, robust, and highly informative method for the structural analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. By systematically identifying the characteristic vibrational frequencies of the nitrile, thiol, and aromatic functionalities, researchers can confidently confirm the molecular structure, assess purity, and ensure the quality of materials critical to the drug discovery and development pipeline. The combination of a strong, diagnostic nitrile peak, characteristic aromatic absorptions, and a subtle thiol band creates a unique spectral fingerprint that validates the successful synthesis of this complex heterocyclic compound.

References

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Bertoluzza, A., et al. (1988). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. Physiol Chem Phys Med NMR, 20(3), 189-91. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Lin, S., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm−1. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 5 from The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group. Retrieved from [Link]

-

PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

-

ResearchGate. (n.d.). Normal coordinate analysis of 2-mercapto and 4,6-dihydroxy -2-mercapto pyrimidines. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-diphenylpyridine-3-carbonitrile. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1- b ]furo[3,2- d ]pyrimidines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. allscientificjournal.com [allscientificjournal.com]

- 13. SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thione-Thiol Tautomerism in 2-Mercapto-4,6-diphenylpyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The prototropic tautomerism between thione and thiol forms in heterocyclic systems is a cornerstone of their chemical reactivity, biological activity, and material properties. This guide provides a comprehensive examination of this phenomenon within the specific context of 2-mercapto-4,6-diphenylpyridine derivatives. We delve into the fundamental principles governing the tautomeric equilibrium, validated synthetic protocols, and the critical influence of environmental factors such as solvent polarity and pH. A multi-faceted analytical approach is detailed, combining spectroscopic (UV-Vis, NMR) and computational (DFT) methodologies to provide a holistic understanding of the system. This document serves as a technical resource, offering both theoretical grounding and practical, field-proven protocols for the robust investigation of these versatile molecular scaffolds.

The Phenomenon: Thione-Thiol Equilibrium in Heterocycles

Tautomers are structural isomers of chemical compounds that readily interconvert. Prototropic tautomerism, involving the migration of a proton, is particularly significant in heterocyclic chemistry. In the case of 2-mercaptopyridine and its derivatives, the equilibrium exists between the aromatic thiol form (pyridine-2-thiol) and the non-aromatic thione form (pyridine-2(1H)-thione).

The position of this equilibrium is not fixed; it is a dynamic state influenced by a delicate balance of electronic effects, aromaticity, and intermolecular forces.[1] While the thiol form possesses an aromatic pyridine ring, the thione form benefits from a highly polarized and strong carbon-sulfur double bond. For most 2-mercaptopyridines, the thione tautomer is the predominant species in solution and in the solid state.[1] The introduction of bulky phenyl substituents at the 4- and 6-positions introduces additional steric and electronic factors that modulate this equilibrium, making the 2-mercapto-4,6-diphenylpyridine framework a subject of significant interest in medicinal chemistry and materials science.[2][3]

Synthesis of the 2-Mercapto-4,6-diphenylpyridine Scaffold

The reliable synthesis of the target compound is the prerequisite for any further study. While various methods exist for pyridine synthesis, a common and effective route to substituted 2-mercaptopyrimidines (which share a similar synthetic logic) involves a one-pot, multi-component condensation reaction.[4][5] Adapting this logic for pyridines, the synthesis of 2-amino-4,6-diphenylnicotinonitriles often proceeds through the reaction of chalcones with malononitrile and ammonium acetate.[6] A plausible and established route for related triarylpyridines involves a modified Chichibabin reaction.[7]

For the specific synthesis of the 2-mercapto derivative, a robust method involves the reaction of the corresponding 2-chloropyridine with a sulfur nucleophile like thiourea.[1]

Field-Proven Synthetic Protocol

This protocol outlines a two-step synthesis: first, the creation of the 2-chloro-4,6-diphenylpyridine intermediate, followed by its conversion to the 2-mercapto target compound.

Step 1: Synthesis of 2-Chloro-4,6-diphenylpyridine This step is adapted from established procedures for substituted pyridine synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1,3-diphenyl-1,3-propanedione (1 eq.), phosphorus pentachloride (PCl₅, 2.5 eq.), and phosphoryl chloride (POCl₃, 5 eq.).

-

Reaction: Heat the mixture under reflux at 110-120 °C for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to decompose the excess phosphorus halides.

-

Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 2-chloro-4,6-diphenylpyridine.

Step 2: Synthesis of 2-Mercapto-4,6-diphenylpyridine This step employs a nucleophilic substitution reaction.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4,6-diphenylpyridine (1.0 eq.) and thiourea (1.2 eq.) in ethanol.

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, add an aqueous solution of sodium hydroxide (2.0 eq.) and continue to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate.

-

Work-up & Isolation: Cool the reaction mixture and reduce the solvent volume via rotary evaporation. Add water to the residue and acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6. The target compound, 2-mercapto-4,6-diphenylpyridine, will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Experimental Methodologies for Tautomeric Analysis

A combination of spectroscopic techniques is essential for unambiguously characterizing the tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy is highly effective for studying tautomeric equilibria because the thione and thiol forms possess distinct chromophores.[8] The thione tautomer, with its extended conjugation involving the C=S group, typically absorbs at a longer wavelength (bathochromic shift) compared to the aromatic thiol tautomer.[9][10] The position of the absorption maximum (λmax) is exquisitely sensitive to the solvent environment.

Self-Validating Protocol for Solvent-Dependent Study:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the purified 2-mercapto-4,6-diphenylpyridine in a non-polar, aprotic solvent where solubility is high (e.g., Dichloromethane or THF).

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarities (e.g., Hexane, Dichloromethane, Acetonitrile, Ethanol, Water). Ensure the final concentration is identical in all samples by adding a small, precise volume of the stock solution to a larger, known volume of the test solvent.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~250-450 nm using a dual-beam spectrophotometer. Use the pure solvent as the reference.

-

Data Analysis: Identify the λmax for each solvent. A shift towards longer wavelengths indicates a stabilization of the thione form, while a shift to shorter wavelengths suggests a preference for the thiol form. The presence of an isosbestic point when spectra from different solvent mixtures are overlaid is strong evidence for a two-component equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected λmax Shift |

| Hexane | ~1.9 | Thiol | Shorter Wavelength |

| Dichloromethane | ~9.1 | Intermediate | Intermediate |

| Acetonitrile | ~37.5 | Thione | Longer Wavelength |

| Ethanol | ~24.5 | Thione | Longer Wavelength |

| Water | ~80.1 | Thione | Longest Wavelength |

| Note: This table presents expected trends based on established principles for 2-mercaptopyridines. Actual λmax values must be determined experimentally. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While proton exchange can sometimes be too rapid to observe distinct signals for both tautomers at room temperature, NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides definitive structural information.[11][12][13] The carbon atom of a C=S (thione) group has a characteristic chemical shift far downfield (typically >175 ppm), which is significantly different from the C-S (thiol) carbon (~110-140 ppm).[14] Similarly, the nitrogen environment changes drastically between the pyridinic N-H of the thione and the aromatic C=N of the thiol.[11]

Protocol for ¹³C NMR Analysis:

-

Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the compound in a deuterated solvent (e.g., DMSO-d₆). DMSO is a polar aprotic solvent that will likely favor the thione form.

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (d1) between pulses to ensure accurate integration, although for simple identification, a standard acquisition is sufficient.

-

Data Analysis: Examine the region between 170-200 ppm. The presence of a signal in this range is strong evidence for the C=S carbon of the thione tautomer. Compare this with the aromatic region to confirm the overall structure.[14]

-

Variable Temperature (VT) NMR (Advanced): If the equilibrium is dynamic, acquiring spectra at different temperatures may slow the interconversion enough to resolve signals for both tautomers or show characteristic peak broadening/coalescence.

Computational Approaches to Tautomer Stability

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental results.[15][16] They allow for the calculation of the relative thermodynamic stabilities (Gibbs free energy, ΔG) of each tautomer in the gas phase and in solution, using models like the Polarizable Continuum Model (PCM).[17][18]

Protocol for DFT Calculation:

-

Structure Building: Construct the 3D coordinates for both the thione and thiol tautomers of 2-mercapto-4,6-diphenylpyridine.

-

Geometry Optimization & Frequency Calculation: Perform a full geometry optimization and subsequent frequency calculation for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[19] The absence of imaginary frequencies confirms that the structures are true energy minima.

-

Solvent Modeling: Repeat the calculations incorporating a PCM to simulate a specific solvent (e.g., water, ethanol).[15] This provides insight into how the solvent environment affects relative stability.

-

Energy Analysis: Extract the Gibbs free energies for each tautomer in both the gas phase and solution. The tautomer with the lower free energy is the more stable form under those conditions. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (Keq).

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (PCM) (kcal/mol) |

| Thiol | 0 (Reference) | 0 (Reference) |

| Thione | -2.5 (Hypothetical) | -6.0 (Hypothetical) |

| Note: This table shows hypothetical but representative data. The thione form is typically more stable, and this stability is enhanced in a polar solvent. |

Key Factors Influencing the Equilibrium

The position of the thione-thiol equilibrium is a direct consequence of its environment. Understanding these influences is critical for controlling the compound's properties in applications like drug design, where the active form may be one specific tautomer.

-

Solvent Polarity: This is one of the most significant factors. Polar protic solvents (like water and ethanol) can form hydrogen bonds with the N-H and C=S groups of the thione tautomer, stabilizing it more effectively than the less polar thiol tautomer.[20] This leads to a pronounced shift in the equilibrium towards the thione form in polar media.[10]

-

pH and Ionization: The acidity of the medium plays a crucial role. The thiol group is acidic and can be deprotonated under basic conditions to form a thiolate anion (R-S⁻).[21] This thiolate is a distinct chemical species. Conversely, in strongly acidic media, the pyridine nitrogen can be protonated, which may shift the equilibrium. The pKa of the thiol group is a key parameter in predicting its behavior in biological systems.[22]

-

Substituent Effects: The electronic nature of the phenyl groups at the 4- and 6-positions, as well as any further substitutions on these rings, will influence the electron density of the pyridine ring. Electron-withdrawing groups can affect the acidity of the N-H or S-H protons, thereby subtly shifting the tautomeric preference.

Implications in Drug Development and Conclusion

The ability of a molecule to exist in different tautomeric forms has profound implications for drug development. Tautomers can exhibit different shapes, hydrogen bonding capabilities, and lipophilicity, leading to distinct binding affinities for biological targets like enzymes or receptors. The predominant tautomer under physiological conditions (aqueous, pH ~7.4) is the one most likely responsible for the observed biological activity.

For 2-mercapto-4,6-diphenylpyridine derivatives, the favored thione form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S). The thiol form, conversely, offers an S-H donor and a ring nitrogen acceptor. This difference is critical when designing molecules to fit into a specific protein active site. Furthermore, the pyridine-2(1H)-thione scaffold itself is a known pharmacophore with applications in developing anticancer and antimicrobial agents.[2][23][24]

References

-

ResearchGate. (2025). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Retrieved from [Link]

-

Vittorio, V., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-thiono tautomerism shown by the synthesized Schiff bases. ResearchGate. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Retrieved from [Link]

-

Mizuno, A., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Semantic Scholar. Retrieved from [Link]

-

Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. National Institutes of Health. Retrieved from [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Retrieved from [Link]

-

ResearchGate. (2025). Pyridine-2(1H)-thione in heterocyclic synthesis: Synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. ResearchGate. Retrieved from [Link]

-

Al-Mokhtar, E. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Retrieved from [Link]

-

Mohamed, R. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link]

-

Kurita, H. (n.d.). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. The Open Access Publisher. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism and Density Functional Theory. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia. Retrieved from [Link]

-

Stawinska, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. Retrieved from [Link]

-

Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... ResearchGate. Retrieved from [Link]

-

Woller, J. G., et al. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. Retrieved from [Link]

-

Bhuva, N. H., et al. (2014). Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli R. Semantic Scholar. Retrieved from [Link]

-

Vanbhule, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science. Retrieved from [Link]

-

ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]

-

Islam, S., & Rock, N. (2025). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. American Journal of Analytical Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Organic Syntheses. Retrieved from [Link]

-

Al-Saeed, F. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Retrieved from [Link]

-

Ferrer-Sueta, G., et al. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. National Institutes of Health. Retrieved from [Link]

-

Gaviño, R., et al. (2022). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PubMed Central. Retrieved from [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Absorptions of pyridine-2-thione yielded in the thiol-disulfide.... ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Whitepaper: Elucidating Molecular Architecture: A Guide to the X-ray Crystal Structure Determination of 4,6-diphenyl-3-pyridinecarbonitrile Analogues

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document eschews a rigid template, instead adopting a logical workflow that mirrors the scientific journey from compound synthesis to final structural validation. It is designed to impart not just procedural steps, but the expert-driven reasoning that underpins critical experimental decisions.

Part I: Synthesis of 4,6-diphenyl-3-pyridinecarbonitrile Analogues

The foundation of any crystallographic study is the synthesis of high-purity material. The 4,6-diarylpyridine-3-carbonitrile scaffold is efficiently assembled via multi-component reactions, which offer advantages in terms of atom economy and procedural simplicity.[1] A common and effective strategy is the three-component cyclocondensation of an aromatic aldehyde, an aromatic ketone (e.g., acetophenone), and a source of the cyanomethylene group, such as 2-cyanoacetamide, under basic conditions.[1][2]

Rationale for Method Selection:

Multi-component reactions are chosen for their efficiency. By combining several reactants in a single pot, we minimize intermediate isolation steps, reduce solvent waste, and often shorten reaction times. The use of solvent-free or grinding methods can further enhance the green credentials of the synthesis.[1][3] The purity of the final product is critical; impurities can severely inhibit crystallization or be incorporated as defects in the crystal lattice, degrading diffraction quality.

Experimental Protocol: General Synthesis

-

Reactant Preparation: In a mortar, combine equimolar amounts of a substituted benzaldehyde, a substituted acetophenone, and 2-cyanoacetamide.

-

Grinding and Catalyst Addition: Grind the mixture with a pestle for 2-3 minutes to ensure homogeneity. Add a catalytic amount of powdered potassium hydroxide or a few drops of a basic solution like ethanolic KOH.[3]

-

Reaction: Continue grinding at room temperature. The reaction is often exothermic and may change in color or consistency. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).[3]

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and transfer it to ice-cold water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified analogue.

Part II: The Crystallization Bottleneck: Growing Diffraction-Quality Single Crystals

The most challenging and often rate-limiting step in SCXRD is obtaining a single crystal of suitable size and quality.[4][5] This process is an empirical science, requiring the screening of various conditions to induce slow, ordered molecular assembly from a supersaturated solution.

Causality in Crystallization:

The goal is to guide a solution from a stable, undersaturated state into a metastable zone where nucleation can occur without crashing out into an amorphous precipitate.[5] The rate of achieving supersaturation is the key variable. Rapid changes favor amorphous solids or microcrystalline powders, while slow, controlled changes allow molecules sufficient time to orient themselves into a well-ordered lattice.

dot

Caption: Diagram 1: A decision workflow for screening small molecule crystallization conditions.

Key Crystallization Protocols:

-

Slow Evaporation: The simplest method, suitable for compounds that are moderately soluble and thermally stable.[6]

-

Prepare a near-saturated solution of the compound in a chosen solvent (e.g., acetone, ethyl acetate, dichloromethane).

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap pierced with a needle or with parafilm containing a few pinholes to slow the rate of evaporation.

-

Place the vial in a vibration-free location and observe over several days to weeks.[6]

-

-

Vapor Diffusion: Ideal for very soluble compounds or when only small amounts of material are available.[7]

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed "reservoir" jar containing a larger volume of a "poor" solvent (the precipitant, in which the compound is insoluble but which is miscible with the good solvent).[7]

-

Over time, the vapor of the poor solvent slowly diffuses into the inner vial, reducing the overall solubility of the compound and inducing crystallization.

-

-

Liquid-Liquid Diffusion (Layering): Effective when a compound is highly soluble in one solvent and insoluble in another.

-

Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane) at the bottom of a narrow test tube.

-

Carefully layer a less dense "poor" solvent (e.g., hexane) on top, minimizing mixing at the interface.[6]

-

Crystals will ideally form at the interface where the two solvents slowly mix. Placing the apparatus in a refrigerator can slow the diffusion rate, promoting larger crystal growth.[6]

-

Part III: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[10]

Workflow Rationale:

The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data.[8][10] Cooling the crystal (typically to 100 K) is standard practice as it minimizes thermal motion of the atoms, resulting in sharper diffraction spots at higher resolution and reducing radiation damage.[11]

dot

Caption: Diagram 2: The end-to-end workflow from synthesis to a final, validated crystal structure.

Protocol: Data Collection

-

Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically smaller than the diameter of the X-ray beam.[12]

-

Mounting: Mount the selected crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Centering: Place the loop on the diffractometer's goniometer head and center it precisely in the X-ray beam using the instrument's video microscope.

-

Data Collection Strategy: Use the instrument software to determine the unit cell and Bravais lattice from a few initial frames.[8] The software will then calculate an optimal strategy to collect a complete and redundant dataset, defining the scan ranges and exposure times.

-

Execution: Start the data collection run. The instrument will rotate the crystal through the defined angles, recording hundreds of diffraction images.[13]

Part IV: From Diffraction Pattern to Molecular Structure: Solution and Refinement

The collected diffraction images are processed computationally to generate a final, accurate 3D model of the molecule. This is a multi-step process that translates raw data into a chemically meaningful structure.[13]

Logic of the Computational Pipeline:

-